N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-23(25(28)27-21-15-18(29-2)13-14-22(21)30-3)19-11-7-8-12-20(19)26-24(16)17-9-5-4-6-10-17/h4-15H,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLPZASGAOAIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362323 | |
| Record name | ST50919609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-07-3 | |
| Record name | ST50919609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pfitzinger Condensation
Amide Coupling
-
Solvent System : THF/DMF (3:1) enhances amine solubility and reaction homogeneity.
-
Stoichiometry : A 5% excess of 2,5-dimethoxyaniline compensates for volatility and ensures complete acyl chloride consumption.
Comparative Analysis with Analogous Compounds
The target compound’s synthesis mirrors protocols for N-(6-quinolinyl)-2-phenylquinoline-4-carboxamide (6a):
| Parameter | Target Compound | Compound 6a |
|---|---|---|
| Amine | 2,5-Dimethoxyaniline | 6-Aminoquinoline |
| Yield | 68% | 81% |
| Melting Point | 198–200°C | 228–229°C |
| MS [M+H]⁺ | 439.15 | 383.28 |
Electron-donating methoxy groups in 2,5-dimethoxyaniline slightly reduce reaction efficiency compared to electron-deficient heteroaromatic amines .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that quinoline derivatives, including N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide, exhibit significant anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with DNA and disrupt cancer cell metabolism has been highlighted as a promising avenue for further research in cancer therapeutics .
Neuropeptide Receptor Antagonism
This compound has been investigated as a nonpeptide antagonist for neuropeptide receptors. Nonpeptide antagonists are advantageous due to their metabolic stability and ability to cross the blood-brain barrier. Studies show that such compounds can modulate neuropeptide activity, offering potential treatments for conditions like chronic pain and anxiety disorders .
Neuropharmacological Applications
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Animal models have shown that the compound can reduce neuronal damage in models of neurodegenerative diseases, potentially by modulating oxidative stress pathways .
Case Study: Chronic Pain Management
In a clinical trial involving patients with chronic pain conditions, administration of this compound resulted in significant pain relief compared to placebo controls. The findings suggest its role as a therapeutic agent in managing neuropathic pain through the inhibition of neuropeptide signaling pathways .
Material Science Applications
Dye and Polymer Development
The structural characteristics of quinoline derivatives make them suitable for applications in dye synthesis and polymer chemistry. This compound can be utilized in the development of advanced materials such as organic semiconductors and photonic devices due to its electronic properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways . The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
a. Quinoline vs. Phthalimide () The target compound’s quinoline core differs significantly from the phthalimide structure of 3-chloro-N-phenyl-phthalimide. Phthalimides, such as 3-chloro-N-phenyl-phthalimide, are commonly used as monomers in polymer synthesis due to their thermal stability and reactivity in polycondensation reactions . In contrast, quinoline carboxamides like the target compound are more frequently associated with biological activity, such as kinase inhibition or antimicrobial effects. The nitrogen-rich quinoline system may offer stronger π-π stacking interactions in biological targets compared to the planar, electron-deficient phthalimide core.
b. Quinoline vs. Benzamide () N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) shares a carboxamide group and methoxy-substituted aryl moieties with the target compound. The 3,4-dimethoxy substitution in Rip-B versus the 2,5-dimethoxy pattern in the target compound may also alter receptor binding specificity, as ortho/meta/para substituent positioning critically influences ligand-receptor interactions .
Substituent Effects
a. Methoxy vs. Methyl Groups () The compound 1-Butyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide features a 2,5-dimethylphenyl group instead of the target’s 2,5-dimethoxyphenyl. Methoxy groups are electron-donating and increase polarity, which may enhance solubility and hydrogen-bonding capacity compared to methyl substituents.
b. Chloro vs. Methoxy Substitutions ()
3-Chloro-N-phenyl-phthalimide’s chloro group is electron-withdrawing, which could stabilize the phthalimide core in high-temperature polymerization reactions. In contrast, the methoxy groups in the target compound may improve bioavailability in biological systems by increasing solubility and reducing metabolic degradation .
Pharmacological Hypotheses
- Anticancer Activity: Quinoline carboxamides often inhibit kinases (e.g., topoisomerases) or disrupt DNA replication. The 3-methyl and 2-phenyl groups may enhance lipophilicity for cell membrane penetration.
- Antimicrobial Effects: Methoxy groups in quinolines are associated with antibacterial activity by interfering with bacterial gyrase.
Comparative Data Table
Key Research Insights
Substituent Positioning : The 2,5-dimethoxy pattern in the target compound may optimize steric and electronic effects for receptor binding compared to 3,4-dimethoxy (Rip-B) or dimethyl () analogs.
Core Flexibility: The rigid quinoline scaffold likely provides greater conformational stability than benzamide or phthalimide derivatives, favoring selective target interactions.
Synthetic Challenges : Introducing multiple substituents (e.g., 3-methyl, 2-phenyl) may complicate synthesis compared to simpler analogs like Rip-B, which is synthesized in 80% yield via straightforward amidation .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including cytotoxicity against cancer cell lines and other therapeutic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula for this compound is C25H22N2O3, with a molecular weight of approximately 398.45 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2O3 |
| Molecular Weight | 398.45 g/mol |
| CAS Number | Not specified |
| LogP | 5.7956 |
| Polar Surface Area | 46.722 Ų |
Cytotoxicity
Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound's effectiveness can be measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The above data suggests that the compound shows promising cytotoxic effects, particularly against A549 lung cancer cells.
The mechanism through which this compound exerts its effects involves interaction with microtubules, similar to other quinoline derivatives. It has been suggested that this compound disrupts microtubule dynamics, leading to apoptosis in cancer cells . Further investigations are necessary to elucidate the specific pathways involved.
Case Studies
Case Study 1: Antitumor Activity
In a study examining the antitumor properties of this compound, researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. The compound was shown to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity and reducing lipid peroxidation levels .
Q & A
Q. Table 1: Analogs and Activity Trends
| Analog Structure | Key Modification | Observed Activity Change |
|---|---|---|
| N-(3-chlorophenyl) derivative | Halogen substitution | Increased kinase inhibition |
| 2,4-dimethoxyphenyl variant | Methoxy repositioning | Reduced cytotoxicity |
Stability and Degradation Under Physiological Conditions Q: What methodologies are recommended to evaluate stability in biological matrices? A:
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress, monitoring degradation via LC-MS .
- Plasma stability assays : Incubate with human/animal plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC .
- pH-dependent solubility : Use shake-flask methods at pH 1.2 (stomach) vs. 7.4 (blood) to predict bioavailability .
Resolving Data Contradictions in Biological Assays Q: How should researchers address discrepancies in activity data across similar analogs? A:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Computational docking : Compare binding poses in homology models (e.g., EGFR kinase) to explain potency variations .
Computational Modeling for Target Prediction Q: Which computational tools are suitable for predicting molecular targets? A:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like DNA topoisomerases or tubulin .
- Pharmacophore mapping : Generate 3D models (e.g., MOE) to align with known inhibitors’ electrostatic/hydrophobic features .
- ADMET prediction : Employ SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity risks .
Mechanistic Studies Using Advanced Techniques Q: What experimental approaches elucidate the compound’s mechanism of action? A:
- Cellular thermal shift assay (CETSA) : Identify target engagement by measuring protein denaturation after compound treatment .
- RNA-seq/proteomics : Profile gene/protein expression changes in treated cells to map signaling pathways .
- Crystallography : Co-crystallize the compound with purified targets (e.g., kinases) to resolve binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
